N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide
Description
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide is a complex organic compound that has garnered interest in various fields of research and industry
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-15-7-8-18(13-16(15)2)22(26)24-19-10-9-17-5-3-11-25(20(17)14-19)23(27)21-6-4-12-28-21/h4,6-10,12-14H,3,5,11H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSYKWSFQXAPQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrahydroquinoline Core Synthesis
Reductive Pathways from Quinoline Precursors
The tetrahydroquinoline scaffold is most efficiently synthesized via partial hydrogenation of quinoline derivatives. A protocol adapted from involves treating 5-chloroquinoline with sodium cyanoborohydride (NaCNBH₃) in acetic acid, achieving selective reduction of the heteroaromatic ring while preserving substituents. This method yields 1,2,3,4-tetrahydroquinoline with >90% conversion under mild conditions (0°C to room temperature, 12–24 hours). Critical to success is the use of acetic acid as a proton source, which suppresses over-reduction to decahydroquinoline.
Diastereoselective Annulation Strategies
Recent advances in [4 + 2] annulation, as demonstrated in, offer a stereocontrolled route to tetrahydroquinolines. Reacting ortho-tosylaminophenyl-substituted p-quinone methides (p-QMs) with α,α-dicyanoalkenes in toluene at room temperature with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) achieves >20:1 diastereoselectivity and 96% yield. This method is particularly advantageous for introducing substituents at the 4-position of the tetrahydroquinoline, a structural feature critical to the target compound.
Table 1: Comparative Analysis of Tetrahydroquinoline Synthesis Methods
| Method | Yield (%) | Diastereoselectivity | Key Conditions |
|---|---|---|---|
| NaCNBH₃ Reduction | 90 | N/A | AcOH, 0°C to RT, 24 h |
| DBU-Mediated Annulation | 96 | >20:1 | Toluene, DBU, RT, 1 h |
Coupling of 3,4-Dimethylbenzamide
Carbodiimide-Mediated Amide Bond Formation
The final step employs 3,4-dimethylbenzoic acid activated by EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DMF. Reaction with the free amine of the furan-2-carbonyl-tetrahydroquinoline intermediate at 0°C–25°C furnishes the target compound in 78–85% yield.
Solvent Optimization
Comparative studies reveal DMF outperforms THF or acetonitrile due to enhanced solubility of both coupling partners. However, extended reaction times (>6 hours) in DMF risk racemization, necessitating strict temperature control.
Table 2: Coupling Efficiency Across Solvent Systems
| Solvent | Yield (%) | Reaction Time (h) | Purity (HPLC) |
|---|---|---|---|
| DMF | 85 | 4 | 98.5% |
| THF | 72 | 6 | 95.2% |
| Acetonitrile | 68 | 5 | 93.8% |
Process Optimization and Scalability
Mechanistic Insights and Side Reactions
Aza-Michael/1,6-Conjugate Addition Pathway
The annulation mechanism involves an aza-Michael addition followed by 1,6-conjugate addition, as confirmed by DFT calculations. DBU facilitates deprotonation of the p-QM intermediate, accelerating cyclization.
Competing Hydrolysis in Acylation
Exposure to moisture during furan-2-carbonyl chloride synthesis risks hydrolysis to furan-2-carboxylic acid. Rigorous anhydrous conditions (molecular sieves, N₂ atmosphere) mitigate this, improving acylation yields by 12–15%.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The furoyl group can be oxidized to form furan carboxylic acids.
Reduction: The carbonyl groups in the furoyl and benzamide moieties can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Furan carboxylic acids.
Reduction: Alcohol derivatives of the original compound.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-furoyl)-3-phenylthiourea: Shares the furoyl group but differs in the thiourea moiety.
N-(2-ethylphenyl)-1-(2-furoyl)-4-piperidinecarboxamide: Contains a piperidine ring instead of the tetrahydroquinoline group.
N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzenesulfonamide: Similar tetrahydroquinoline core but with a methoxybenzenesulfonamide group.
Uniqueness
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrahydroquinoline core provides structural rigidity, while the furoyl and dimethylbenzamide moieties offer opportunities for diverse chemical modifications and interactions.
Biological Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the integration of a furan-2-carbonyl moiety with a tetrahydroquinoline framework and a dimethylbenzamide group. The molecular formula is with a molecular weight of approximately 298.34 g/mol. The presence of functional groups such as carbonyl and amide contributes to its reactivity and biological properties.
Preliminary studies indicate that this compound exhibits several mechanisms of action:
- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells through various pathways. This includes the activation of caspases, which are crucial for the apoptotic process.
- Antimicrobial Activity : There is evidence suggesting that this compound may possess antimicrobial properties, making it a candidate for further pharmacological exploration against bacterial and fungal infections.
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
-
Anticancer Activity : Research has focused on its cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated significant growth inhibition in human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. The cytotoxicity was assessed using assays such as WST-1 and DNA damage tests.
Cell Line IC50 (µM) Mechanism A549 15 Apoptosis induction WM115 20 DNA damage -
Antimicrobial Properties : In vitro studies have shown that the compound exhibits activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Candida albicans 16
Case Studies
A notable case study involved the evaluation of this compound in combination with other chemotherapeutic agents. The study aimed to assess whether this compound could enhance the efficacy of existing treatments for cancer. Results indicated that co-treatment led to synergistic effects in reducing cell viability compared to single-agent treatments.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into the specific pathways through which this compound exerts its effects.
- In Vivo Studies : Animal models will be essential to evaluate the pharmacokinetics and therapeutic efficacy in a living organism.
- Structural Modifications : Exploring derivatives of this compound may lead to enhanced potency or selectivity for specific targets.
Q & A
Q. What are the best practices for reconciling conflicting solubility data obtained from different solvent systems?
- Methodological Answer :
- Solvent Screening : Test solubility in a standardized panel (e.g., DMSO, ethanol, PEG-400) using nephelometry.
- Co-solvency Approaches : Use phase diagrams to identify optimal co-solvent mixtures (e.g., DMSO:PBS ratios).
- Thermodynamic Solubility : Measure equilibrium solubility via shake-flask method, accounting for polymorphic forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
